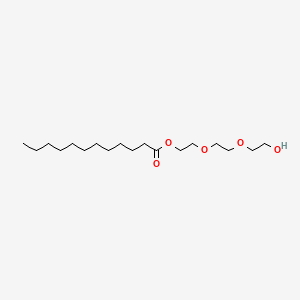
1,3-Benzodioxole, 4,7-dimethoxy-
Übersicht
Beschreibung
“1,3-Benzodioxole, 4,7-dimethoxy-” is an organic compound that is a derivative of 1,3-Benzodioxole . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole, 4,7-dimethoxy- can be achieved through a method based on allylpolymethoxybenzenes (like apiol 1) that are easily isolated in large quantities from CO2 extracts of parsley and dill seeds . The compound can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole, 4,7-dimethoxy- is characterized by the presence of a benzene ring and a methylenedioxy functional group . The compound has a formula of C6H4O2CH2 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
1,3-Benzodioxole, 4,7-dimethoxy- (hereafter referred to as "the compound") has shown promising results in cancer research. Notably, it has been effective against colon cancer cells. The compound, especially in the form of apiole, has demonstrated antitumor effects in vivo against human COLO 205 cancer cells. These effects were achieved through the up-regulation of cell cycle regulators such as p53, p21/Cip1, and p27/Kip1, leading to a marked decrease in tumor growth in mouse models without showing signs of toxicity (Wei et al., 2012). Similarly, a study on various 4,7-dimethoxy-1,3-benzodioxole derivatives indicated that specific substitutions at the 5-position, particularly the 2-propenyl substituent named “apiole”, showed potent inhibitory activity against COLO 205 cells (Lien et al., 2011).
Chemical Synthesis and Reactions
The compound has been a focus in the field of chemical synthesis and characterization. In an earlier study, the synthesis and reactions of 1,3-Benzodioxoledicarboxaldehydes were explored, contributing to the structural elucidation of related compounds (Daliacker et al., 1986). Furthermore, the preparation of amino-1,3-benzodioxoles and their derivatives was described, highlighting the versatility of the compound in chemical transformations (Daliacker et al., 1978).
Applications in Polymer Chemistry
The compound has also found applications in polymer chemistry. For instance, a derivative of 1,3-benzodioxole was synthesized and characterized for its role as a photoinitiator in free radical polymerization (Kumbaraci et al., 2012). This indicates its potential in the field of material science and polymer production.
Anti-Inflammatory Applications
Additionally, derivatives of 1,3-Benzodioxole, such as 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, have been studied for their anti-inflammatory properties. A study found that this derivative, isolated from Antrodia camphorata, inhibited inflammation in LPS-induced RAW264.7 cells by suppressing NF-κB and inducing HO-1 (Shie et al., 2016).
Safety and Hazards
The safety data sheet for 1,3-Benzodioxole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
The future directions for the research and development of 1,3-Benzodioxole, 4,7-dimethoxy- could involve its potential use in the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths . This could open up new possibilities for the use of this compound in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
4,7-dimethoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-4-7(11-2)9-8(6)12-5-13-9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMJCHSFOPGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461888 | |
| Record name | 1,3-Benzodioxole, 4,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole, 4,7-dimethoxy- | |
CAS RN |
23731-75-1 | |
| Record name | 1,3-Benzodioxole, 4,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



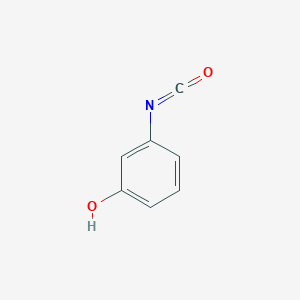
![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)

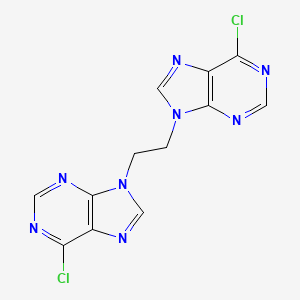

![3H-Benz[e]indene](/img/structure/B3050040.png)
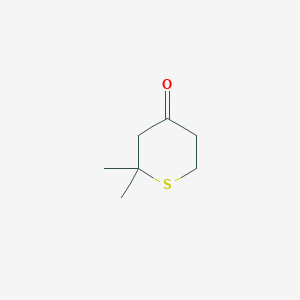
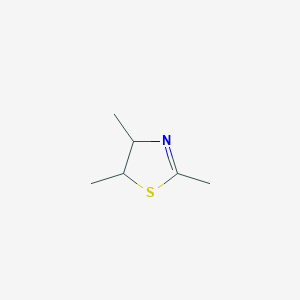
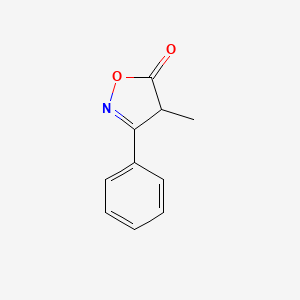

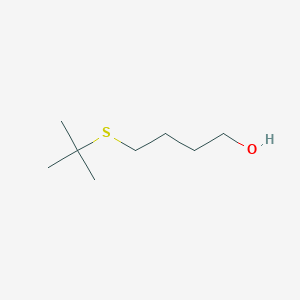
![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)
